molecular formula C22H27ClN4O B2719472 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide CAS No. 1903526-71-5

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide

Cat. No.: B2719472
CAS No.: 1903526-71-5
M. Wt: 398.94
InChI Key: UKPNZHXOEDNOGA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenyl group, a tetrahydroquinazoline moiety, and a piperidine ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, is often prepared through chlorination reactions.

    Synthesis of the Tetrahydroquinazoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the chlorophenyl intermediate and the piperidine-tetrahydroquinazoline intermediate, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tetrahydroquinazoline moiety.

    Reduction: Reduction reactions could target the amide bond or the aromatic rings.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a lead compound in drug discovery.

Medicine

In medicinal chemistry, 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide might be investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

Industrially, this compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(1-(quinolin-4-yl)piperidin-4-yl)propanamide
  • 3-(3-chlorophenyl)-N-(1-(benzimidazol-4-yl)piperidin-4-yl)propanamide
  • 3-(3-chlorophenyl)-N-(1-(pyridin-4-yl)piperidin-4-yl)propanamide

Uniqueness

Compared to these similar compounds, 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide might exhibit unique biological activities due to the presence of the tetrahydroquinazoline moiety, which could confer distinct pharmacokinetic and pharmacodynamic properties.

Biological Activity

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN4OC_{22}H_{27}ClN_{4}O with a molecular weight of 398.9 g/mol. Its structure includes a chlorophenyl group and a tetrahydroquinazoline moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H27ClN4O
Molecular Weight398.9 g/mol
CAS Number1903526-71-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways. Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Anticancer Properties

Studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown potent cytotoxic effects against several human tumor cell lines. In particular:

  • Cell Lines Tested : Human colon cancer (HCT116), leukemia (HL-60), and breast cancer (MCF-7).
  • Mechanism : Induction of DNA fragmentation and activation of caspase pathways leading to apoptosis.

A comparative study indicated that derivatives with similar piperidine and quinazoline structures displayed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Mechanism
HCT11615DNA fragmentation
HL-6010Caspase activation
MCF-720Apoptosis induction

Neuroprotective Effects

Research has also suggested potential neuroprotective properties of this compound. It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers evaluated the efficacy of various quinazoline derivatives against a panel of cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity towards HL-60 cells, with an observed increase in apoptosis markers compared to control groups .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could attenuate neuronal cell death and reduce inflammatory cytokine levels .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O/c23-17-5-3-4-16(14-17)8-9-21(28)26-18-10-12-27(13-11-18)22-19-6-1-2-7-20(19)24-15-25-22/h3-5,14-15,18H,1-2,6-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPNZHXOEDNOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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